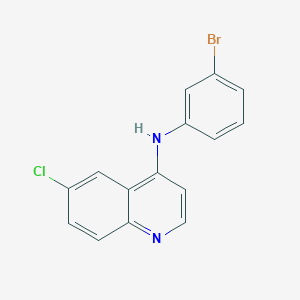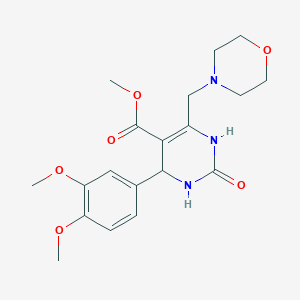![molecular formula C22H18N4O2S B11471276 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11471276.png)
13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory and analgesic properties.
Materials Science: Its tricyclic framework can be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
What sets 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart from similar compounds is its specific combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C22H18N4O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C22H18N4O2S/c1-14-12-16(13-28-2)17-18-19(29-21(17)23-14)22(27)26(25-10-6-7-11-25)20(24-18)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3 |
InChI Key |
VKOTYUBSBCSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=CC=C4)N5C=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11471197.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471198.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11471208.png)


![2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471230.png)

![N-[3-(ethenyloxy)propyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11471238.png)
![N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11471246.png)

![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![2-ethoxy-N-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B11471259.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11471267.png)
![2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B11471273.png)
